molecular formula C9H17NO2 B1292030 tert-Butyl Pyrrolidine-3-carboxylate CAS No. 91040-52-7

tert-Butyl Pyrrolidine-3-carboxylate

Cat. No.: B1292030
CAS No.: 91040-52-7
M. Wt: 171.24 g/mol
InChI Key: XWAHLXHVEMYNMY-UHFFFAOYSA-N
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Description

tert-Butyl Pyrrolidine-3-carboxylate is an organic compound with the molecular formula C9H17NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The tert-butyl group attached to the carboxylate moiety provides steric hindrance, making it a useful protecting group in organic synthesis.

Scientific Research Applications

tert-Butyl Pyrrolidine-3-carboxylate has several applications in scientific research:

Safety and Hazards

The safety information for “tert-Butyl Pyrrolidine-3-carboxylate” includes hazard statements H315 and H319 . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

The pyrrolidine ring, which is a part of “tert-Butyl Pyrrolidine-3-carboxylate”, is a versatile scaffold for novel biologically active compounds . Therefore, it is expected that this compound will continue to be of interest in the field of drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl Pyrrolidine-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl Pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane is commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives, while reduction produces amine derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl Pyrrolidine-3-carboxylate involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups in the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the compound being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl Pyrrolidine-3-carboxylate is unique due to its specific structure, which provides distinct steric and electronic properties. This makes it particularly useful as a protecting group in organic synthesis, allowing for selective reactions and the synthesis of complex molecules.

Properties

IUPAC Name

tert-butyl pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-4-5-10-6-7/h7,10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAHLXHVEMYNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625416
Record name tert-Butyl pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91040-52-7
Record name tert-Butyl pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl pyrrolidine-3-carboxylate
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